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Compound of Interest

1-(2-Chloropyrimidin-5-
Compound Name:
YL )ethanone

Cat. No. B027412

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(2-chloropyrimidin-5-yl)ethanone. Due to the limited availability of published
experimental spectra for this specific molecule, this document presents predicted spectroscopic
data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,
infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to
serve as a reference for researchers in the fields of medicinal chemistry, drug discovery, and
organic synthesis.

Chemical Structure

IUPAC Name: 1-(2-chloropyrimidin-5-yl)ethanone Molecular Formula: CeHsCIN2O Molecular
Weight: 156.57 g/mol CAS Number: 110100-00-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-chloropyrimidin-5-
yl)ethanone. These values are estimated based on the analysis of its chemical structure and
comparison with known spectroscopic data of similar compounds.
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'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy
Solvent: CDCIs Frequency: 400 MHz

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) H-4, H-6 (Pyrimidine
~9.1 Singlet 2H )
ring)
~2.7 Singlet 3H -CHs (Acetyl group)

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6, ppm) Assignment

~196 C=0 (Acetyl group)

~161 C-2 (Pyrimidine ring)
~158 C-4, C-6 (Pyrimidine ring)
~132 C-5 (Pyrimidine ring)

~28 -CHs (Acetyl group)

IR (Infrared) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretch (aromatic)
~1700 Strong C=0 stretch (ketone)
~1550 Strong C=N stretch (pyrimidine ring)
~1450 Medium C=C stretch (pyrimidine ring)
~850 Strong C-Cl stretch

MS (Mass Spectrometry)

lonization Method: Electron lonization (EI)
m/z Relative Intensity (%) Assignment
156/158 High '[M]+ (Molecular ion, showing

isotopic pattern for Cl)

141/143 Medium [M-CHs]*
113/115 Medium [M-COCHs]*
43 High [CHsCO]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data

presented above. These are standard procedures and may require optimization based on the

specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 5-10 mg of 1-(2-chloropyrimidin-5-yl)ethanone is

dissolved in about 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
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3.1.2. *H NMR Data Acquisition Proton NMR spectra are typically recorded on a 400 MHz
spectrometer.[1] Standard acquisition parameters include a spectral width of 16 ppm, a
relaxation delay of 1 second, and 16 to 32 scans. The free induction decay (FID) is processed
with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.
Chemical shifts are reported in parts per million (ppm) downfield from TMS.[1]

3.1.3. 3C NMR Data Acquisition Carbon-13 NMR spectra are acquired on the same instrument
at a frequency of 100 MHz.[1] Proton-decoupled spectra are obtained to simplify the spectrum
to single lines for each carbon environment.[2] Typical parameters include a spectral width of
240 ppm, a relaxation delay of 2 seconds, and the accumulation of 512 to 1024 scans to
achieve an adequate signal-to-noise ratio.[2] Chemical shifts are referenced to the solvent
peak of CDCIs (& 77.16 ppm).[3]

Infrared (IR) Spectroscopy

For a solid sample like 1-(2-chloropyrimidin-5-yl)ethanone, the Attenuated Total Reflectance
(ATR) technique is commonly used.[4]

3.2.1. Sample Preparation and Data Acquisition A small amount of the solid sample is placed
directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample
and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm~1. The
spectrum is an average of 16 to 32 scans with a resolution of 4 cm~2. A background spectrum
of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Electron lonization (El) is a suitable method for the analysis of relatively small and volatile
organic molecules.[5]

3.3.1. Sample Introduction and lonization The sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography. In the ion source,
the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the
molecule to ionize and fragment.[5][6]

3.3.2. Mass Analysis The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their
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mass-to-charge ratio (m/z).[6] A detector records the abundance of each ion, generating a
mass spectrum which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of an organic compound such as 1-(2-chloropyrimidin-5-yl)ethanone.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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